1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine

Catalog No.
S721961
CAS No.
207857-15-6
M.F
C12H20F3N3O6S
M. Wt
391.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine

CAS Number

207857-15-6

Product Name

1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine

IUPAC Name

tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate

Molecular Formula

C12H20F3N3O6S

Molecular Weight

391.37 g/mol

InChI

InChI=1S/C12H20F3N3O6S/c1-10(2,3)23-8(19)16-7(17-9(20)24-11(4,5)6)18-25(21,22)12(13,14)15/h1-6H3,(H2,16,17,18,19,20)

InChI Key

GOQZIPJCBUYLIR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(=NS(=O)(=O)C(F)(F)F)NC(=O)OC(C)(C)C

Synonyms

tert-Butyl [(tert-Butoxycarbonyl)amino]{[(trifluoromethyl)-sulfonyl]imino}methylcarbamate; 1,3-Bis(tert-butoxycarbonyl)-2-(trifluoromethanesulfonyl)guanidine; Dimethylethoxycarbonyl)-N’’-(trifluoromethylsulfonyl)guanidine; Goodman’s reagent; N,N’-Bis

Canonical SMILES

CC(C)(C)OC(=O)NC(=NS(=O)(=O)C(F)(F)F)NC(=O)OC(C)(C)C

Organic Synthesis:

,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine serves as a versatile building block in organic synthesis, particularly for the introduction of the guanidine moiety into various target molecules. Its significance lies in the presence of two tert-butoxycarbonyl (Boc) protecting groups on the amine nitrogens and a trifluoromethylsulfonyl (Tf) group on the central carbon. These functionalities offer several advantages:

  • Boc groups: These groups are commonly used protecting groups in organic synthesis due to their ease of introduction and removal under mild acidic or basic conditions. They prevent unwanted side reactions involving the amine nitrogens while allowing further functionalization at other sites in the molecule.
  • Tf group: The Tf group acts as a good leaving group, facilitating reactions like nucleophilic substitution and allowing for the introduction of various functionalities at the central carbon atom.

1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine is a synthetic compound characterized by its unique structure and functional groups. It is a derivative of guanidine, with two tert-butoxycarbonyl (Boc) protecting groups and a trifluoromethylsulfonyl group. The molecular formula for this compound is C₁₂H₂₀F₃N₃O₆S, and it has a molecular weight of 359.36 g/mol. This compound is often referred to as Goodman's Reagent in various chemical applications, particularly in organic synthesis and proteomics research .

Boc-Tg is likely to exhibit some of the following hazards:

  • Irritant: The presence of the Tf group suggests potential irritation to skin and eyes.
  • Harmful if swallowed: Due to its organic nature, ingestion can be harmful.
  • May cause respiratory irritation: Inhalation of dust or fumes may irritate the respiratory system.

  • Nucleophilic Substitution: The trifluoromethylsulfonyl group can act as a leaving group in nucleophilic substitution reactions, making it useful for synthesizing other compounds.
  • Deprotection Reactions: The Boc groups can be removed under acidic conditions, allowing the formation of free guanidine derivatives that can further participate in various reactions such as coupling and cyclization.
  • Formation of Amides: The compound can react with carboxylic acids or their derivatives to form amides, which are significant in medicinal chemistry .

Research indicates that 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine exhibits notable biological activities. It has been studied for its potential as an inhibitor of certain enzymes and its role in modulating biological pathways. Specifically, its guanidine moiety may interact with biological targets, influencing cellular processes. Its application in proteomics suggests that it may play a role in protein modification or stabilization .

Several methods exist for synthesizing 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine:

  • Boc Protection: Guanidine is first protected using tert-butoxycarbonyl groups through standard Boc protection methods.
  • Sulfonylation: The protected guanidine is then treated with trifluoromethylsulfonyl chloride to introduce the trifluoromethylsulfonyl group.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine has several applications:

  • Organic Synthesis: It serves as an intermediate for synthesizing various nitrogen-containing compounds.
  • Proteomics Research: Its ability to modify proteins makes it valuable in proteomics studies, particularly in understanding protein interactions and functions.
  • Pharmaceutical Development: The compound's unique structure allows it to be explored for potential pharmaceutical applications, especially as enzyme inhibitors .

Interaction studies involving 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Surface Plasmon Resonance: To measure real-time interactions between the compound and target proteins.
  • Isothermal Titration Calorimetry: To assess the thermodynamics of binding interactions.
  • Molecular Docking Studies: To predict how the compound interacts at a molecular level with specific targets .

Several compounds share structural similarities with 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1,3-Di-Z-2-(trifluoromethylsulfonyl)guanidineZ-group instead of BocDifferent protecting group may influence reactivity
1,3-Di-Boc-2-(methylsulfonyl)guanidineMethylsulfonyl groupLess electrophilic than trifluoromethylsulfonyl
1,3-Di-Boc-2-(phenylsulfonyl)guanidinePhenyl instead of trifluoromethylAromatic character may alter biological activity

The presence of the trifluoromethylsulfonyl group in 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine enhances its electrophilicity compared to similar compounds, making it particularly effective in certain

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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